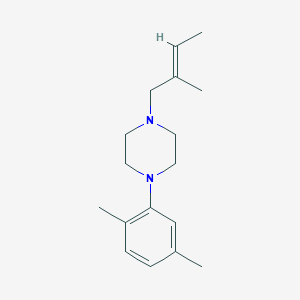
N-(2-chloro-3-pyridinyl)-2-(4-methyl-1-piperazinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-3-pyridinyl)-2-(4-methyl-1-piperazinyl)acetamide, commonly known as CAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CAP is a pyridine derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.
科学的研究の応用
CAP has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. CAP has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models, making it a potential candidate for the treatment of neurological disorders. CAP has also been investigated for its potential to inhibit the growth of cancer cells and as an anti-inflammatory agent.
作用機序
The mechanism of action of CAP is not fully understood, but it is believed to act as a modulator of the GABA-A receptor, which is involved in the regulation of neuronal excitability. CAP has been shown to increase the binding affinity of GABA to the receptor, resulting in an increase in the inhibitory effects of GABA. CAP has also been shown to have an allosteric effect on the receptor, causing a conformational change that enhances the binding of GABA.
Biochemical and Physiological Effects:
CAP has been shown to have a range of biochemical and physiological effects, including the modulation of GABA-A receptor activity, the inhibition of cancer cell growth, and the reduction of inflammation. CAP has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential as a treatment for anxiety and depression.
実験室実験の利点と制限
CAP has several advantages for use in lab experiments, including its ability to cross the blood-brain barrier, its high potency, and its low toxicity. However, CAP also has some limitations, including its limited solubility in water and its potential to interact with other compounds, which may affect its activity.
将来の方向性
There are several future directions for the study of CAP, including the investigation of its potential as a treatment for neurological disorders, such as epilepsy and anxiety. Further research is also needed to understand the mechanism of action of CAP and its interactions with other compounds. Additionally, the development of more efficient synthesis methods for CAP may facilitate its use in future research.
合成法
CAP can be synthesized using different methods, including the reaction of 2-chloro-3-pyridinecarboxylic acid with 4-methyl-1-piperazinecarboxamide in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). Another method involves the reaction of 2-chloro-3-pyridinecarboxylic acid with 4-methylpiperazine in the presence of N,N-diisopropylethylamine (DIPEA) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC). Both methods result in the formation of CAP as a white solid.
特性
IUPAC Name |
N-(2-chloropyridin-3-yl)-2-(4-methylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O/c1-16-5-7-17(8-6-16)9-11(18)15-10-3-2-4-14-12(10)13/h2-4H,5-9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKUAHDIGRHIII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{2-[1-(2,5-dichloro-3-furyl)ethylidene]hydrazino}-4-(trifluoromethyl)-5-pyrimidinecarboxylate](/img/structure/B5774670.png)

![7,7-dimethyl-2-(methylthio)-4-(1-pyrrolidinyl)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5774676.png)
![2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5774679.png)
![3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5774683.png)

![2-(3,4-diethoxyphenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B5774713.png)
![2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5774714.png)
![methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5774717.png)



![2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine](/img/structure/B5774747.png)
![5-(4-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5774750.png)